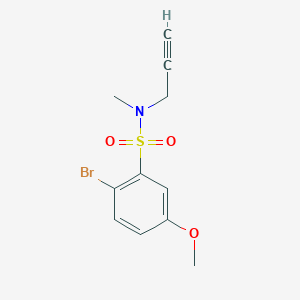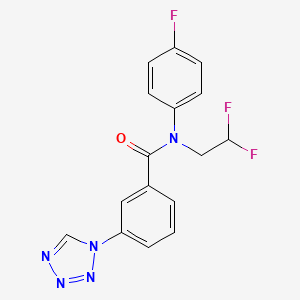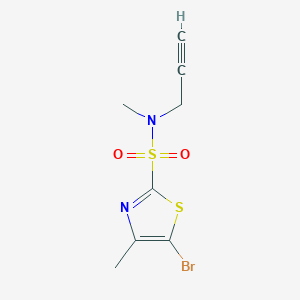![molecular formula C11H16FNO2S B7678423 N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor antagonists and has been shown to have promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). This receptor is located presynaptically on glutamatergic neurons and is responsible for regulating the release of glutamate in the brain. This compound acts as an antagonist of this receptor, inhibiting the release of glutamate and reducing the excitatory input to postsynaptic neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). By inhibiting the release of glutamate, this compound can reduce the excitatory input to postsynaptic neurons, which can have downstream effects on various neurotransmitter systems. This can lead to changes in behavior, cognition, and mood, which are relevant to the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide in lab experiments is its high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3). This allows for precise modulation of glutamate release and downstream effects on neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide. One potential direction is the development of more selective and potent mGluR2/3 antagonists, which can improve the efficacy and specificity of this class of compounds. Another direction is the investigation of the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of imaging techniques that can visualize the binding and distribution of this compound in the brain can provide valuable insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide is a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 5-fluoro-2-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. This amine is then reacted with ethanesulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3) and can act as an antagonist, inhibiting the release of glutamate in the brain. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-4-16(14,15)13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWVGPZCKDDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)


![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)

![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)


![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
